(Z)-N-(3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide
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Overview
Description
Scientific Research Applications
Therapeutic Applications
Photodynamic Therapy for Cancer Treatment
- A study on zinc phthalocyanine derivatives, which are structurally related to the compound , discussed their potential as Type II photosensitizers for photodynamic therapy, a treatment method for cancer. These compounds have shown good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them useful for treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
- Research on thiazolidinedione and thiazole derivatives has demonstrated significant antimicrobial properties. For instance, a series of thiazolidin-4-one derivatives incorporating a thiazole ring showed promising inhibitory action against various strains of bacteria and fungi, suggesting potential applications in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anti-Hyperglycemic and Anti-Hyperlipidemic Agents
- Novel thiazolidinedione analogs have been synthesized and evaluated for their hypoglycemic and hypolipidemic activity, showing significant reduction in blood glucose, cholesterol, and triglyceride levels in diabetic models. This indicates their potential use as treatments for type-2 diabetes and related metabolic disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Material Science Applications
Polymer Synthesis
- The synthesis and characterization of novel aromatic polyimides, derived from reactions involving structurally related benzamide compounds, have been studied. These polymers exhibit good solubility and thermal stability, suggesting applications in advanced material science, particularly in electronics and coatings (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Mechanism of Action
Target of Action
The primary target of (Z)-N-(3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide is the HIV-1 Reverse Transcriptase (RT) enzyme . This enzyme plays a major role in the replication of the Human Immunodeficiency Virus (HIV-1), making it a key target for antiviral drugs .
Mode of Action
This compound interacts with the HIV-1 RT enzyme through a process known as uncompetitive inhibition Instead, it binds to an allosteric site, changing the shape of the enzyme and preventing it from functioning properly .
Biochemical Pathways
The action of this compound affects the HIV-1 replication pathway. By inhibiting the RT enzyme, the compound prevents the conversion of viral RNA into DNA, a crucial step in the replication of the virus . This disruption of the viral replication process can help to control the spread of the virus within the body.
Pharmacokinetics
The compound’s high oxidative stability and rigid planar structure suggest that it may have good bioavailability
Result of Action
The result of the action of this compound is the inhibition of HIV-1 replication. By preventing the function of the RT enzyme, the compound can help to control the spread of the virus within the body . This can lead to a decrease in viral load and potentially slow the progression of the disease.
Properties
IUPAC Name |
N-[3-(3-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S2/c1-12-4-2-5-13(8-12)18(23)21-19-22(15-7-3-6-14(20)9-15)16-10-27(24,25)11-17(16)26-19/h2-9,16-17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXKHDHVKXZCIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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